molecular formula C12H12O2 B514942 Cyclobutylidene(phenyl)acetic acid

Cyclobutylidene(phenyl)acetic acid

Cat. No.: B514942
M. Wt: 188.22g/mol
InChI Key: OMTUDLFOJYVUGD-UHFFFAOYSA-N
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Description

Cyclobutylidene(phenyl)acetic acid (CAS: 123078-51-3; molecular formula: C₁₂H₁₄O₂; molar mass: 190.24 g/mol) is a bicyclic carboxylic acid derivative featuring a cyclobutane ring fused to a phenylacetic acid backbone . Its predicted physical properties include a density of 1.180 g/cm³, boiling point of 320.9°C, and pKa of 4.36, indicating moderate acidity comparable to other phenylacetic acids . The cyclobutylidene moiety introduces steric constraints and electronic effects that differentiate it from simpler phenylacetic acid derivatives, influencing its reactivity and biological interactions.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22g/mol

IUPAC Name

2-cyclobutylidene-2-phenylacetic acid

InChI

InChI=1S/C12H12O2/c13-12(14)11(10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,13,14)

InChI Key

OMTUDLFOJYVUGD-UHFFFAOYSA-N

SMILES

C1CC(=C(C2=CC=CC=C2)C(=O)O)C1

Canonical SMILES

C1CC(=C(C2=CC=CC=C2)C(=O)O)C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenylacetic Acid Derivatives
Compound Structure pKa Key Reactivity (k, M⁻¹s⁻¹) Solvent Effects
Cyclobutylidene(phenyl)acetic acid Cyclobutane + phenylacetic acid 4.36 Not reported Steric hindrance from cyclobutane may reduce enzyme binding efficiency
p-Nitrophenyl acetate Phenyl + nitro + acetate ~7.5 1,425 M⁻¹s⁻¹ (pH 7.47) Solvent deuterium isotope effect (SDIE) = 1.3 in acetonitrile; inhibited by dioxane
p-Nitrophenyl benzoate Phenyl + nitro + benzoate ~6.8 2.19 × 10³ M⁻¹s⁻¹ (pH 5.05) SDIE = 1.7 in dioxane; acyl transfer via transient acyl-imidazole intermediate
2-Hydroxyphenylacetic acid Phenyl + hydroxyl + acetate 4.2 N/A Enhanced acidity due to electron-withdrawing hydroxyl group

Key Findings :

  • Reactivity : this compound’s reactivity in enzyme-mediated reactions (e.g., acylation) remains uncharacterized, but steric effects from the cyclobutane ring are expected to reduce catalytic efficiency compared to linear analogs like p-nitrophenyl acetate .
  • Solvent Sensitivity : Unlike p-nitrophenyl benzoate, which shows altered kinetics in dioxane (SDIE shifts from 1.7 to 2.0), cyclobutylidene derivatives may exhibit unique solvent interactions due to their rigid bicyclic structure .
Chlorinated and Substituted Analogs
  • 2-(3-(3-Chlorophenyl)cyclobutyl)acetic acid (CAS: 1779870-51-7; C₁₂H₁₃ClO₂): The chloro-substituent increases lipophilicity (logP ~2.5 predicted) and may enhance membrane permeability compared to the parent compound .
  • Aminomethyl phenylacetic acid: Derivatives with amino groups (e.g., p-[N,N-bis(2-chloroethyl)amino]phenylacetic acid) exhibit antineoplastic activity, highlighting the role of functionalization in biological activity .
Enzymatic Acylation Mechanisms
  • This compound’s mechanism of enzyme interaction (e.g., with α-amylase or chymotrypsin) is hypothesized to differ from phenyl benzoates. For example, p-nitrophenyl benzoate undergoes acylation via His57 nucleophilic attack followed by acyl transfer to Ser195, while steric hindrance in cyclobutylidene derivatives might favor alternative pathways .

Data Tables

Table 1: Physical and Kinetic Properties of Selected Compounds
Compound Molecular Formula Molar Mass (g/mol) pKa k (M⁻¹s⁻¹) SDIE
This compound C₁₂H₁₄O₂ 190.24 4.36 N/A N/A
p-Nitrophenyl acetate C₈H₇NO₄ 181.15 ~7.5 1,425 1.3
p-Nitrophenyl benzoate C₁₃H₁₀NO₄ 257.22 ~6.8 2.19 × 10³ 1.7
2-Hydroxyphenylacetic acid C₈H₈O₃ 152.15 4.2 N/A N/A
Table 2: Solvent Effects on Acylation Kinetics
Compound Co-Solvent (5% v/v) SDIE Inhibition by Dioxane Mechanism Insight
p-Nitrophenyl benzoate Acetonitrile 1.7 Moderate Acyl-imidazole intermediate
p-Nitrophenyl acetate Acetonitrile 1.3 Strong General base catalysis
This compound N/A N/A Predicted high Steric hindrance limits binding

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